An In-depth Technical Guide to N3-C4-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to N3-C4-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-C4-NHS ester, also known as 4-Azidobutanoic acid N-hydroxysuccinimide ester, is a heterobifunctional crosslinking reagent that has become an invaluable tool in the field of bioconjugation. Its unique architecture, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide (B81097) moiety, enables the covalent and sequential linkage of diverse molecules. This linker is particularly prominent in the construction of complex biomolecules, most notably in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells. The N3-C4-NHS ester serves as a stable, non-cleavable bridge between the antibody and the therapeutic payload, a critical factor in the efficacy and safety profile of the resulting conjugate.
This technical guide provides a comprehensive overview of N3-C4-NHS ester, including its chemical properties, reaction mechanisms, and detailed experimental protocols for its application in bioconjugation. It is intended to serve as a resource for researchers and drug development professionals seeking to utilize this versatile linker in their work.
Core Principles and Chemical Properties
N3-C4-NHS ester is a molecule designed for controlled, stepwise conjugation. This is achieved through its two distinct reactive groups:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently and specifically with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and antibodies. The reaction, a nucleophilic acyl substitution, proceeds under mild pH conditions (typically 7.2-8.5) to form a stable and irreversible amide bond.
-
Azide (N3): The terminal azide group is bioorthogonal, meaning it does not react with functional groups typically found in biological systems. This allows for a second, highly specific conjugation step through "click chemistry." The azide group can participate in either a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne (B158145) derivative like DBCO or BCN, forming a stable triazole linkage.
The non-cleavable nature of the C4 alkyl chain ensures that the conjugated molecules remain linked under physiological conditions. In the context of ADCs, this means the cytotoxic payload is only released upon the complete lysosomal degradation of the antibody within the target cancer cell. This mechanism of action can contribute to a wider therapeutic window and reduced off-target toxicity compared to ADCs with cleavable linkers.[1][2]
Quantitative Data Summary
The following tables summarize the key physicochemical and reactivity data for N3-C4-NHS ester and the associated chemistries.
| Property | Value | Reference |
| Chemical Name | 4-Azidobutanoic acid N-hydroxysuccinimide ester | |
| Synonyms | N3-C4-NHS ester, Azido-C4-NHS | |
| CAS Number | 478801-48-8 | [3] |
| Molecular Formula | C₈H₁₀N₄O₄ | |
| Molecular Weight | 226.19 g/mol | |
| Purity | Typically >95% (confirm with supplier) | |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [4][5] |
| Limited solubility in aqueous buffers | [4] | |
| Storage | -20°C, desiccated, protected from light | [3] |
| Parameter | Condition | Value | Reference |
| Optimal Reaction pH (NHS Ester Aminolysis) | Amine Conjugation | 7.2 - 8.5 | [6] |
| NHS Ester Half-life (Hydrolysis) | pH 7.0, Room Temperature | ~7 hours | [7] |
| pH 8.0, Room Temperature | ~1 hour | [7] | |
| pH 8.5, Room Temperature | 125-180 minutes | [8] | |
| pH 9.0, Room Temperature | Minutes | [6][7] | |
| Typical Molar Excess (NHS Ester:Protein) | Initial Experiments | 10:1 to 20:1 | [8][9] |
| Typical Reaction Time (NHS Ester Aminolysis) | Room Temperature | 30 - 60 minutes | [9] |
| 4°C | 2 hours to overnight | [8] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving N3-C4-NHS ester, from initial protein modification to the final click chemistry conjugation and characterization of the resulting conjugate.
Protocol 1: Antibody Modification with N3-C4-NHS Ester
This protocol describes the covalent attachment of the N3-C4-NHS ester to a monoclonal antibody (mAb) via its primary amines.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
N3-C4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
UV-Vis Spectrophotometer
Methodology:
-
Antibody Preparation:
-
If the mAb is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column.
-
Adjust the concentration of the mAb to 1-10 mg/mL in the reaction buffer (pH 8.0).
-
-
N3-C4-NHS Ester Solution Preparation:
-
Immediately before use, allow the vial of N3-C4-NHS ester to equilibrate to room temperature to prevent condensation.
-
Prepare a stock solution of N3-C4-NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Calculate the required volume of the N3-C4-NHS ester stock solution to achieve a 10- to 20-fold molar excess over the mAb.
-
While gently vortexing, add the calculated volume of the N3-C4-NHS ester solution to the mAb solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain antibody stability.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted N3-C4-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Azido-Antibody:
-
Remove unreacted N3-C4-NHS ester and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein fractions.
-
-
Characterization:
-
Determine the protein concentration of the purified azido-antibody using a BCA assay or by measuring absorbance at 280 nm.
-
The successful incorporation of the azide group can be confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the N3-C4 moiety.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azido-antibody to an alkyne-containing molecule (e.g., a cytotoxic drug) via CuAAC.
Materials:
-
Purified azido-antibody from Protocol 1
-
Alkyne-functionalized payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-payload in DMSO or DMF.
-
Prepare a stock solution of CuSO₄ in deionized water (e.g., 50 mM).
-
Prepare a fresh stock solution of sodium ascorbate (B8700270) in deionized water (e.g., 250 mM).
-
Prepare a stock solution of THPTA in deionized water (e.g., 50 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azido-antibody to a final concentration of 1-5 mg/mL in the reaction buffer.
-
Add the alkyne-payload stock solution to achieve a 5- to 10-fold molar excess over the antibody.
-
Add the THPTA stock solution to a final concentration of 1-2 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.5-1 mM. Gently vortex the solution.
-
-
Initiation of the Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently vortex the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification of the ADC:
-
Once the reaction is complete, remove excess reagents and the copper catalyst by size-exclusion chromatography.
-
-
Characterization:
-
Analyze the purified ADC by SDS-PAGE, which will show a shift in the molecular weight of the antibody chains.
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
This protocol outlines a common method for determining the average number of drug molecules conjugated to each antibody.
Materials:
-
Purified ADC
-
HIC-HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
Methodology:
-
Sample Preparation:
-
Dilute the purified ADC to a final concentration of 1 mg/mL in Mobile Phase A.
-
-
HPLC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks, with the unconjugated antibody eluting first, followed by species with increasing numbers of conjugated drugs (higher hydrophobicity).
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
-
Visualization of Workflows and Pathways
Experimental Workflow for ADC Synthesis
Caption: A generalized experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using N3-C4-NHS ester.
Signaling Pathway: Mechanism of Action of a Non-Cleavable ADC Targeting HER2
The following diagram illustrates the mechanism of action of an ADC, such as Trastuzumab-DM1 (Kadcyla®), which utilizes a non-cleavable linker and targets the HER2 receptor on cancer cells.[10][11]
Caption: Mechanism of action of a HER2-targeted ADC with a non-cleavable linker, leading to cell death.[10][11]
Conclusion
N3-C4-NHS ester is a powerful and versatile heterobifunctional linker that enables the precise and stable conjugation of biomolecules. Its application in the synthesis of non-cleavable ADCs has significant implications for the development of targeted cancer therapies. By understanding the core principles of NHS ester and click chemistry, and by following robust experimental protocols, researchers can effectively utilize this reagent to construct novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The detailed methodologies and visual workflows provided in this guide serve as a comprehensive resource to facilitate the successful implementation of N3-C4-NHS ester in the laboratory.
References
- 1. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lifetein.com [lifetein.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Trastuzumab emtansine: mechanisms of action and drug resistance [cancer.fr]
- 11. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
